molecular formula C19H24O3 B1204301 14-Hydroxy-androsta-1,4-diene-3,17-dione CAS No. 18149-97-8

14-Hydroxy-androsta-1,4-diene-3,17-dione

Cat. No. B1204301
CAS RN: 18149-97-8
M. Wt: 300.4 g/mol
InChI Key: JPSFSZXAYMJGAK-BSWVEEBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxyandrosta-1,4-diene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Bioconversion and Microbial Hydroxylation

  • Bioconversion in Green Algae

    14-Hydroxy-androsta-1,4-diene-3,17-dione undergoes biotransformation by the green alga T76 Scenedesmus quadricauda. This process involves complex skeleton rearrangements resulting in the formation of epimeric 5-hydroxyderivatives and other products (DellaGreca et al., 1996).

  • Microbial Hydroxylation with Fungi

    Fungal strains like Penicillium raistrickii, Aspergillus ochraceus, Curvularia lunata, and Beauveria bassiana can hydroxylate 14-Hydroxy-androsta-1,4-diene-3,17-dione, producing various hydroxylated derivatives. These transformations offer potential for the production of novel steroid compounds (Breiter et al., 1995).

Chemical Synthesis and Modifications

  • Regioselective Synthesis of Steroids

    The compound is utilized in the regioselective synthesis of polymethylated steroids in the androstane series, indicating its importance in the synthesis of complex steroid structures (Künzer et al., 1989).

  • Dehydration and Chemical Transformation

    Studies show the effectiveness of dehydrating 14-Hydroxy-androsta-1,4-diene-3,17-dione using mineral acids in organic solvents, highlighting its role in producing other steroid compounds through chemical transformations (Savinova et al., 2017).

Microbial Biotransformation

  • Microbial Biotransformation Processes

    The biotransformation of 14-Hydroxy-androsta-1,4-diene-3,17-dione by various microbes is explored for the production of key intermediates like estrone and estradiol. This process is crucial in the large-scale production of steroidal intermediates (Prakash & Bajaj, 2017).

  • Modification of Non-Core Metabolic Pathways in Mycolicibacterium

    Research into the modification of non-core metabolic pathways in mycolicibacterium for the biotransformation of phytosterols into C-19 steroids, including 14-Hydroxy-androsta-1,4-diene-3,17-dione, provides insights into the production of steroid-based drugs (Zhang et al., 2023).

properties

CAS RN

18149-97-8

Product Name

14-Hydroxy-androsta-1,4-diene-3,17-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O3/c1-17-8-5-13(20)11-12(17)3-4-15-14(17)6-9-18(2)16(21)7-10-19(15,18)22/h5,8,11,14-15,22H,3-4,6-7,9-10H2,1-2H3/t14-,15+,17-,18+,19+/m0/s1

InChI Key

JPSFSZXAYMJGAK-BSWVEEBUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]1(CCC2=O)O)CCC4=CC(=O)C=C[C@]34C

SMILES

CC12CCC3C(C1(CCC2=O)O)CCC4=CC(=O)C=CC34C

Canonical SMILES

CC12CCC3C(C1(CCC2=O)O)CCC4=CC(=O)C=CC34C

Other CAS RN

18149-97-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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